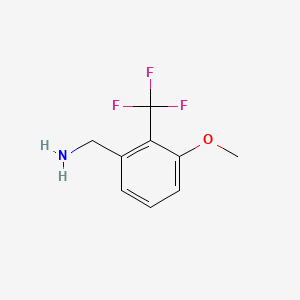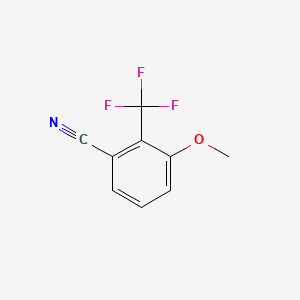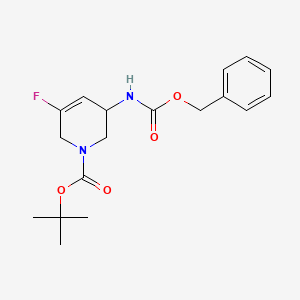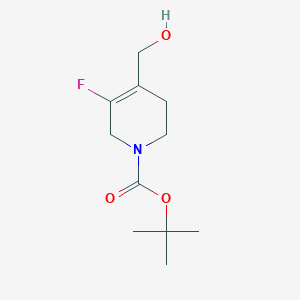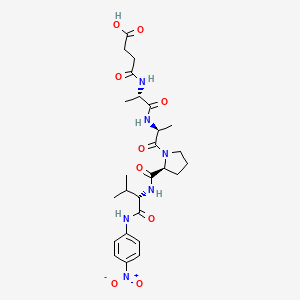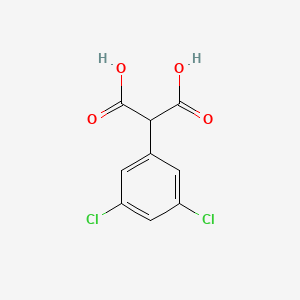
2-(3,5-Dichlorophenyl)malonic acid
概要
説明
2-(3,5-Dichlorophenyl)malonic Acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent . It has a molecular weight of 249.04 and a molecular formula of C9H6Cl2O4 .
Synthesis Analysis
A novel artificial synthetic pathway for malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .Molecular Structure Analysis
The molecular structure of 2-(3,5-Dichlorophenyl)malonic Acid consists of nine carbon atoms, six hydrogen atoms, two chlorine atoms, and four oxygen atoms .Chemical Reactions Analysis
The malonic ester synthesis process involves five reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .Physical And Chemical Properties Analysis
2-(3,5-Dichlorophenyl)malonic Acid is a white crystalline powder at room temperature. It’s soluble in water, ethanol, and diethyl ether. This compound decomposes into acetic acid and carbon dioxide when heated .科学的研究の応用
Synthetic Biology
In synthetic biology, 2-(3,5-Dichlorophenyl)malonic acid plays a crucial role in the development of novel artificial synthetic pathways. Researchers have designed pathways where intermediates like oxaloacetate are converted to malonic semialdehyde and then to malonic acid, catalyzed by specific enzymes . This advancement could lead to more efficient production of malonic acid from renewable resources, which is significant for sustainable manufacturing processes.
Pharmaceuticals
The compound is utilized in pharmaceuticals for the synthesis of various drug intermediates. It serves as a precursor in the creation of chiral drug intermediates, which are essential for the efficacy and safety of therapeutic agents . The ability to produce these intermediates with high enantioselectivity is vital for the development of new medications.
Cosmetics
In the cosmetic industry, 2-(3,5-Dichlorophenyl)malonic acid is used as a building block for synthesizing compounds that form part of the structural matrix of cosmetic products . Its derivatives can be involved in cyclocondensation reactions to create complex molecules that enhance the performance and stability of cosmetic formulations.
Petrochemical Industry
This compound contributes to the petrochemical sector by providing an alternative route to produce malonates. A fermentation-based process using glucose instead of cyanide has been developed, which is not only safer but also environmentally friendly . This process could revolutionize the production of malonates, leading to the development of new materials and applications.
Environmental Science
2-(3,5-Dichlorophenyl)malonic acid: is also relevant in environmental science. It can be used to study the impact of various chemicals on the environment and to develop greener synthesis methods . Its role in creating environmentally benign pathways is crucial for reducing pollution and promoting sustainability.
Renewable Resources
Lastly, the compound’s application in renewable resources is noteworthy. It’s part of research efforts to produce malonic acid biologically, which is a common component in many products and processes. The focus is on using renewable feedstock to generate malonic acid, aligning with global efforts to shift away from fossil resources .
作用機序
Target of Action
It’s worth noting that malonic acid derivatives have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
2-(3,5-Dichlorophenyl)malonic acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent Dicloromezotiaz is known to provide a useful control tool for lepidopteran pests, indicating an underexploited mode of action among these pests .
Biochemical Pathways
For instance, malonic acid is an intermediate in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway . In this pathway, oxaloacetate is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .
Pharmacokinetics
The compound’s solubility in acetone, dichloromethane, and methanol may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of dicloromezotiaz, it contributes to the efficacy of this commercial pest control agent .
Action Environment
The compound’s stability in different solvents may suggest that its action and efficacy could be influenced by the solvent environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,5-dichlorophenyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNQGHZDKPTGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)malonic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


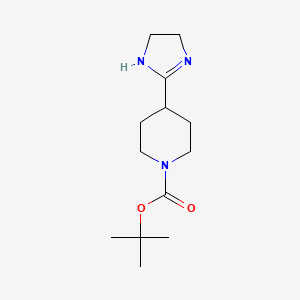
![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)
